1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine
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Overview
Description
1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine is a synthetic organic compound with the molecular formula C16H26N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a methoxypropan-2-yl group attached to the nitrogen atoms of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then subjected to further alkylation with 1-methoxypropan-2-yl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxypropan-2-yl groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl or methoxypropan-2-yl derivatives.
Scientific Research Applications
1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: A simpler derivative of piperidine with only a benzyl group attached to the nitrogen atom.
N-(1-methoxypropan-2-yl)piperidine: A derivative with only a methoxypropan-2-yl group attached to the nitrogen atom.
N-benzyl-N-methylpiperidine: A derivative with both benzyl and methyl groups attached to the nitrogen atoms.
Uniqueness
1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine is unique due to the presence of both benzyl and methoxypropan-2-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(13-19-2)17-16-8-10-18(11-9-16)12-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUMJWZFLIZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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